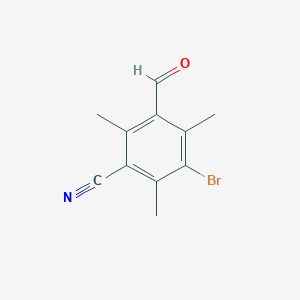![molecular formula C18H28N2O4 B14258217 [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol CAS No. 443308-51-8](/img/structure/B14258217.png)
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxazolidine rings connected by a 1,4-phenylene bridge and two hydroxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol typically involves the reaction of 1,4-phenylenediamine with ethyl glyoxalate under acidic conditions to form the oxazolidine rings. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The oxazolidine rings can be reduced to form secondary amines.
Substitution: The hydrogen atoms on the phenylene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,4-phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)dialdehyde or dicarboxylic acid.
Reduction: Formation of 1,4-phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)dimethylamine.
Substitution: Formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of oxazolidine rings.
Medicine: Studied for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Used as a stabilizer in polymer formulations and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of [1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The oxazolidine rings can interact with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.
Stabilization of Polymers: The compound can act as a radical scavenger, preventing the degradation of polymers by neutralizing free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Phenylenebis(4-methyl-1,3-oxazolidine-2,4-diyl)]dimethanol: Similar structure but with methyl groups instead of ethyl groups.
1,4-Phenylenebis(4-ethyl-1,3-thiazolidine-2,4-diyl)]dimethanol: Similar structure but with sulfur atoms in the ring instead of oxygen.
Uniqueness
Higher Stability: The presence of ethyl groups provides higher stability compared to methyl groups.
Enhanced Antimicrobial Activity: The oxazolidine rings in this compound have shown enhanced antimicrobial activity compared to thiazolidine rings.
Propriétés
Numéro CAS |
443308-51-8 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[4-ethyl-2-[4-[4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-yl]phenyl]-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C18H28N2O4/c1-3-17(9-21)11-23-15(19-17)13-5-7-14(8-6-13)16-20-18(4-2,10-22)12-24-16/h5-8,15-16,19-22H,3-4,9-12H2,1-2H3 |
Clé InChI |
ZWKMXNGMHDUWQE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(N1)C2=CC=C(C=C2)C3NC(CO3)(CC)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


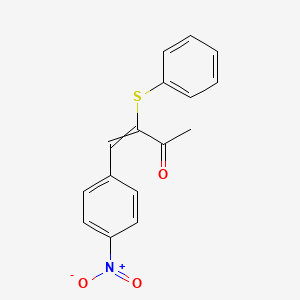
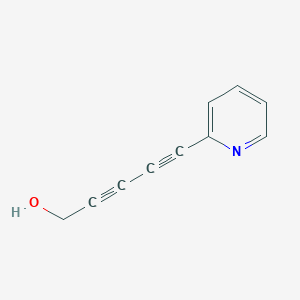
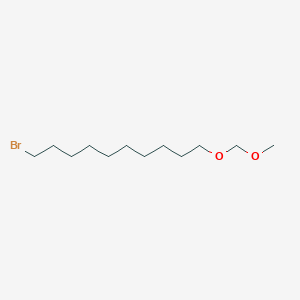
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
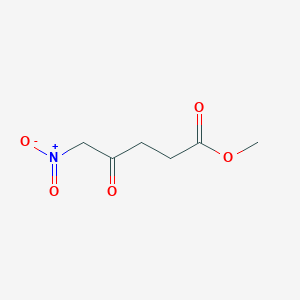
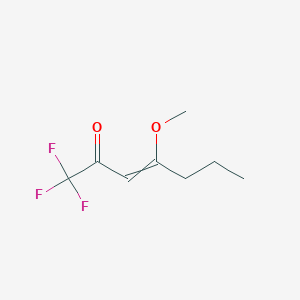
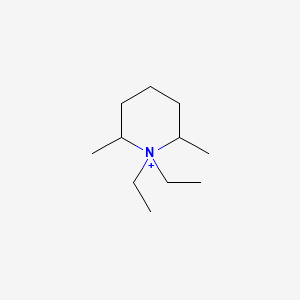
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
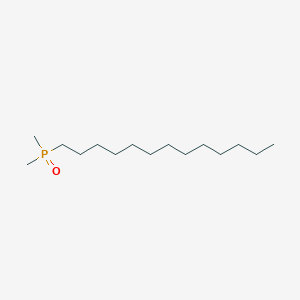
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
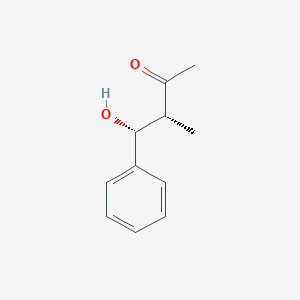

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
